2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine
Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The pyrrolidine ring is characterized by its stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, 2-(pyrrolidin-1-yl)pyrimidines can be synthesized by reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary. For example, 1-(2-Aminoethyl)pyrrolidine has a boiling point of 66-70 °C/23 mmHg and a density of 0.901 g/mL at 25 °C .
Scientific Research Applications
Tautomerism and Divalent N(I) Character
- Research on N‐(Pyridin‐2‐yl)thiazol‐2‐amine, a compound with structural similarities, revealed insights into its dynamic tautomerism and divalent N(I) character. Quantum chemical analysis identified competitive isomeric structures and elucidated the electron distribution, tautomeric preferences, and protonation energy, highlighting its potential in therapeutic applications due to these unique chemical properties (Bhatia, Malkhede, & Bharatam, 2013).
Synthesis and Chemical Bond Formation
- A novel, metal-free synthesis method for imidazo[1,2-a]pyridines was developed, demonstrating an approach for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols. This method emphasizes the versatility and chemical reactivity of pyridin-2-amine derivatives in constructing complex molecules (Cao et al., 2014).
Oxidative C–H Functionalization
- A study focused on the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through oxidative C–S bond formation, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This research highlights a metal-free approach and broad substrate scope, offering a simple product purification process and potential for medicinal chemistry applications (Mariappan et al., 2016).
Domino Reactions and Compound Synthesis
- The domino reactions of 1,3-thiazolidinedione with various organic amines were studied, leading to the synthesis of dihydrothiophenes or spirocyclic compounds. This research demonstrates the utility of secondary and primary amines in generating novel thiazole derivatives through ring-opening/recyclization or Michael addition/spirocyclization reactions, which could have implications in the development of new drugs or materials (Sun et al., 2009).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives often show significant pharmacological activity . They can act as antagonists of various receptors and inhibit a wide range of enzymes .
Mode of Action
It is known that the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can affect a variety of biochemical pathways, including those involving the vanilloid receptor 1, the insulin-like growth factor 1 receptor, phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .
Action Environment
It is known that the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine and its derivatives, including “2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine”, may continue to play a significant role in drug discovery due to their structural diversity and potential for modification .
Properties
IUPAC Name |
2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c10-4-3-8-7-13-9(11-8)12-5-1-2-6-12/h7H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQMXQDBUPFSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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